Hydrocortisone Aceponate
Description
Classification within Synthetic Corticosteroids
Hydrocortisone (B1673445) aceponate is classified as a non-halogenated diester glucocorticoid. ijdvl.comnih.gov Unlike many earlier and highly potent corticosteroids, it lacks halogen atoms (such as fluorine or chlorine) in its chemical structure, a feature associated with a more favorable local and systemic tolerance profile. nih.gov
In therapeutic research, topical corticosteroids are often grouped by their potency. Various classification systems exist, with the most common being a seven-class system (Class I - superpotent, to Class VII - least potent) and a four-class system (mild, moderate, potent, very potent). ijdvl.comitsan.orgwikipedia.org Hydrocortisone aceponate is generally categorized as a mid-potent or potent corticosteroid, depending on the specific classification system and formulation. wikipedia.orgracgp.org.au For instance, some classifications place it and the related methylprednisolone (B1676475) aceponate in the "potent" category (Class III in a four-class system). wikipedia.orgracgp.org.au
Table 1: Example of Topical Corticosteroid Potency Classification This table provides a simplified representation of corticosteroid classification and is not exhaustive.
| Potency Class | Example Compounds |
|---|---|
| Very Potent | Clobetasol propionate, Betamethasone (B1666872) dipropionate (in optimized vehicle) |
| Potent | Betamethasone valerate (B167501), Mometasone furoate, Methylprednisolone aceponate |
| Moderate | Clobetasone butyrate (B1204436), Triamcinolone (B434) acetonide |
| Mild | Hydrocortisone, Hydrocortisone acetate (B1210297) |
Source: Adapted from various dermatological sources. itsan.orgwikipedia.orgracgp.org.au
Distinctive Esterification Profile and its Research Significance
The chemical structure of this compound is distinguished by a double esterification of the parent hydrocortisone molecule. wikipedia.orgijdvl.com Specifically, it is the 17-propionate, 21-acetate diester of hydrocortisone. wikipedia.org This modification is of significant research interest because it profoundly influences the compound's pharmacokinetic and pharmacodynamic properties. nih.gov
The key aspects of its esterification profile include:
Enhanced Lipophilicity : The addition of two ester groups increases the molecule's lipophilicity compared to hydrocortisone. This property facilitates greater penetration through the stratum corneum, the outermost layer of the skin. nih.gov
Targeted Activation : After penetrating the skin, this compound is metabolized in the dermis into active metabolites. This targeted bioactivation within the skin layers enhances its anti-inflammatory efficacy at the site of application while minimizing systemic absorption. nih.gov
Improved Therapeutic Index : Research indicates that non-halogenated diesters like this compound and prednicarbate (B1678093) possess an improved benefit/risk ratio. researchgate.net They demonstrate potent anti-inflammatory activity comparable to other potent steroids but with a lower potential for causing skin atrophy, a common side effect of long-term topical corticosteroid use. researchgate.net The double-ester structure is specifically designed to minimize effects on dermal fibroblasts and blood vessels. nih.gov
Table 2: Impact of Esterification on this compound Properties
| Structural Feature | Property Affected | Research Significance |
|---|---|---|
| Diester at C17 and C21 | Increased Lipophilicity | Enhances penetration through the stratum corneum, delivering the drug more effectively to the target tissue. nih.gov |
| Non-halogenated steroid backbone | Systemic and Local Tolerance | Reduces the risk of certain local and systemic side effects compared to halogenated corticosteroids. nih.gov |
| Metabolism within the dermis | Bioactivation and Inactivation | Allows for potent anti-inflammatory action at the target site while the subsequent metabolism into largely inactive moieties reduces systemic exposure. nih.govvirbac.com |
Historical Context of Topical Glucocorticoid Development and this compound's Position
The development of topical corticosteroids represents a significant milestone in dermatology. The timeline began in the mid-20th century and has evolved through several stages of innovation.
1950s: The Dawn of Topical Steroids : The era of topical steroid therapy began in 1952 when Sulzberger and Witten first reported the successful use of topical hydrocortisone (Compound F) for various skin diseases. ijdvl.comresearchgate.net This discovery revolutionized the management of inflammatory dermatoses. Prior to this, cortisone (B1669442) (Compound E) was found to be largely ineffective when applied topically. ijdvl.com
1960s: The Rise of Potent and Fluorinated Compounds : The decade following the introduction of hydrocortisone saw intense research focused on increasing potency. This led to the development of synthetic derivatives, many of which were halogenated (typically with fluorine). researchgate.netplasticsurgerykey.com The addition of halogen atoms and other structural modifications created highly potent compounds like triamcinolone and betamethasone, which became available in the early 1960s. researchgate.netplasticsurgerykey.com
Late 20th Century: The Search for a Better Safety Profile : While the high-potency steroids were very effective, their long-term use was associated with a greater incidence of local and systemic side effects. jcadonline.com This concern spurred research into new molecules that could dissociate efficacy from adverse effects. The goal shifted from simply increasing potency to improving the therapeutic index (the ratio of desired therapeutic effect to undesired side effects). researchgate.net
This compound's Position : this compound emerged from this later phase of research. ijdvl.com It, along with other non-halogenated or "soft" steroids like methylprednisolone aceponate and prednicarbate, represents a class of compounds designed for high topical efficacy combined with improved safety. ijdvl.comresearchgate.net Its development reflects a mature stage in corticosteroid research, focusing on optimizing molecular structure to enhance local activity and minimize risk. nih.gov
Table 3: Timeline of Key Developments in Topical Corticosteroids
| Period | Key Development | Example Compounds |
|---|---|---|
| 1948 | Systemic use of cortisone for rheumatoid arthritis demonstrated. researchgate.net | Cortisone |
| 1952 | First successful topical use of hydrocortisone for skin diseases. ijdvl.comresearchgate.net | Hydrocortisone |
| Early 1960s | Introduction of more potent, often fluorinated, synthetic corticosteroids. researchgate.netplasticsurgerykey.com | Triamcinolone, Flurandrenolone, Betamethasone |
| Late 20th Century - Present | Development of newer generation steroids with improved benefit/risk profiles. ijdvl.comresearchgate.net | This compound , Methylprednisolone aceponate, Mometasone furoate, Prednicarbate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O7/c1-5-22(31)33-26(21(30)14-32-15(2)27)11-9-19-18-7-6-16-12-17(28)8-10-24(16,3)23(18)20(29)13-25(19,26)4/h12,18-20,23,29H,5-11,13-14H2,1-4H3/t18-,19-,20-,23+,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBMYAOAMQLLPK-FZNHGJLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74050-20-7 | |
| Record name | Hydrocortisone aceponate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74050-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocortisone aceponate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074050207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocortisone aceponate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14538 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hydrocortisone 17-propionate 21-acetate, 11β, 17, 21-trihydroxypregna-4-ene-3, 20-dione 21-acetate 17-propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROCORTISONE ACEPONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2340UP1L2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacodynamics of Hydrocortisone Aceponate
Glucocorticoid Receptor Interactions
The primary mechanism of action for hydrocortisone (B1673445) aceponate, like other corticosteroids, begins with its interaction with glucocorticoid receptors (GRs) within target cells. drugbank.comnih.gov This process is initiated by the passive diffusion of the lipophilic hydrocortisone aceponate molecule across the cell membrane into the cytoplasm. nih.gov
Cytosolic Glucocorticoid Receptor Binding Affinity and Specificity
Once inside the cell, this compound binds to the cytosolic glucocorticoid receptor. The chemical structure of this compound, a diester of hydrocortisone, is designed to enhance its affinity for the GR compared to its parent compound, hydrocortisone. Esterification of hydroxyl groups in the side chain of a glucocorticoid can increase its affinity for the GR, primarily by decreasing the rate of dissociation from the receptor. nih.gov
While specific dissociation constant (Kd) values for this compound are not extensively detailed in publicly available literature, studies on structurally similar diesterified glucocorticoids demonstrate a significant enhancement in binding affinity. For instance, research on hydrocortisone 17-butyrate 21-propionate (HBP), another diester, revealed a markedly higher affinity for the GR compared to hydrocortisone. nih.gov This suggests that the esterification present in this compound leads to a more stable and prolonged interaction with the receptor. A study analyzing various steroid structures found that while 21-esters tend to have lower binding affinity than the parent alcohol, the affinity of a 17α, 21-diester is higher than that of the 21-ester or the parent alcohol. nih.gov
Table 1: Glucocorticoid Receptor Binding Affinity of Hydrocortisone vs. a Structurally Similar Diester Compound in Rat Liver Cytosol
| Compound | Dissociation Constant (Kd) | Affinity Type |
|---|---|---|
| Hydrocortisone ([³H]HC) | 68.7 nM | Low Affinity |
| Hydrocortisone 17-butyrate 21-propionate ([³H]HBP) | 9.8 nM | High Affinity |
Data from a kinetic analysis of glucocorticoid binding in rat liver. The lower Kd value for HBP indicates a higher binding affinity to the glucocorticoid receptor. nih.gov
Receptor-Ligand Complex Translocation to the Nucleus
In its unbound state, the glucocorticoid receptor resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (hsp), such as hsp90 and hsp70. mdpi.comiapchem.org The binding of this compound to the receptor's ligand-binding domain induces a conformational change in the receptor protein. researchgate.net This change triggers the dissociation of the chaperone proteins. iapchem.org
The activated receptor-ligand complex then rapidly translocates from the cytoplasm into the cell nucleus. drugbank.comnih.govnih.gov This nuclear import is an active process, facilitated by the cellular transport machinery and is essential for the complex to exert its effects on gene transcription. mdpi.comresearchgate.net
Binding to Glucocorticoid Response Elements (GREs) in DNA
Within the nucleus, the this compound-receptor complex acts as a ligand-dependent transcription factor. The complex binds to specific DNA sequences, known as Glucocorticoid Response Elements (GREs), which are located in the promoter regions of target genes. drugbank.comnih.gov The GR typically binds to these GREs as a homodimer, where two receptor-ligand complexes interact with the palindromic DNA sequence of the GRE. This binding event is the critical step that allows the complex to directly influence the rate of transcription of specific genes. nih.gov
Transcriptional Modulation of Gene Expression
The binding of the this compound-receptor complex to GREs modulates the expression of a wide array of genes. The DNA-bound receptor interacts with basic transcription factors and co-regulatory proteins, leading to either an increase (transactivation) or a decrease (transrepression) in the transcription of target genes. drugbank.com
Upregulation of Anti-inflammatory Protein Synthesis
A key pharmacodynamic effect of this compound is the upregulation of genes that code for anti-inflammatory proteins. nih.gov This transactivation mechanism is central to its therapeutic efficacy.
One of the most important proteins induced by glucocorticoids is Lipocortin-1, also known as Annexin-1. nih.govnih.gov The synthesis of Annexin-1 is significantly increased following glucocorticoid receptor activation. Annexin-1 plays a pivotal role in mediating the anti-inflammatory effects of glucocorticoids. It functions as a potent inhibitor of phospholipase A2, an enzyme critical for the inflammatory cascade. nih.gov
By inhibiting phospholipase A2, Annexin-1 prevents the release of arachidonic acid from cell membranes. nih.gov Arachidonic acid is the precursor for the biosynthesis of powerful pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. Consequently, the induction of Annexin-1 by this compound leads to a diminished production of these eicosanoids, effectively suppressing the inflammatory response. nih.gov Glucocorticoids also stimulate the movement and release of Annexin-1 to the extracellular space, where it can bind to leukocyte membrane receptors and inhibit various inflammatory events. nih.gov
Inhibition of Phospholipase A2 Activity and Arachidonic Acid Pathway
A cornerstone of the anti-inflammatory action of this compound is its interference with the arachidonic acid cascade. This is primarily achieved through the indirect inhibition of phospholipase A2 (PLA2), a key enzyme responsible for the liberation of arachidonic acid from membrane phospholipids. patsnap.comnih.gov
Upon binding to the cytosolic glucocorticoid receptor, the this compound-receptor complex translocates to the nucleus. patsnap.compatsnap.comdrugbank.com Within the nucleus, this complex interacts with glucocorticoid response elements (GREs) in the promoter regions of target genes. patsnap.compatsnap.comdrugbank.com This interaction upregulates the transcription and synthesis of annexin-1 (formerly known as lipocortin-1), a protein that plays a crucial role in the inhibition of PLA2. patsnap.com Annexin-1 is believed to exert its inhibitory effect by binding to the phospholipid substrate, thereby preventing PLA2 from accessing it.
By inhibiting the release of arachidonic acid, this compound effectively curtails the production of potent pro-inflammatory mediators, including prostaglandins and leukotrienes. patsnap.compatsnap.com The arachidonic acid pathway involves two major enzymatic routes:
Cyclooxygenase (COX) pathway: This pathway metabolizes arachidonic acid into prostaglandins, which are involved in vasodilation, pain, and fever.
Lipoxygenase (LOX) pathway: This pathway converts arachidonic acid into leukotrienes, which are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability.
The net effect of inhibiting the arachidonic acid pathway is a significant reduction in the cardinal signs of inflammation, such as erythema, edema, and pain.
Table 1: Key Molecules in the Arachidonic Acid Pathway Affected by this compound
| Molecule | Role in Inflammation | Effect of this compound |
|---|---|---|
| Phospholipase A2 (PLA2) | Releases arachidonic acid from cell membranes | Indirectly inhibited via annexin-1 upregulation |
| Arachidonic Acid | Precursor to prostaglandins and leukotrienes | Production is decreased |
| Prostaglandins | Mediate vasodilation, pain, and fever | Synthesis is reduced |
| Leukotrienes | Promote chemotaxis, bronchoconstriction, and vascular permeability | Synthesis is reduced |
Downregulation of Pro-inflammatory Mediator Expression
Beyond its effects on the arachidonic acid pathway, this compound also exerts its anti-inflammatory effects by directly modulating the expression of genes encoding pro-inflammatory mediators.
Suppression of Cytokine Genes (e.g., Interleukin-1, Interleukin-6, Tumor Necrosis Factor-alpha)
This compound has been shown to suppress the transcription of a wide array of pro-inflammatory cytokine genes. patsnap.comdrugbank.com This is achieved through the interaction of the activated glucocorticoid receptor with transcription factors such as nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of cytokine gene expression. By inhibiting the activity of these transcription factors, this compound reduces the production of several potent cytokines, including:
Interleukin-1 (IL-1): A key mediator of the acute phase response, involved in fever and the activation of lymphocytes.
Interleukin-6 (IL-6): A pleiotropic cytokine with a wide range of pro-inflammatory effects, including the induction of acute phase proteins.
Tumor Necrosis Factor-alpha (TNF-α): A central regulator of inflammation that can induce the expression of other pro-inflammatory cytokines and adhesion molecules.
Studies on hydrocortisone have demonstrated a significant decrease in the serum levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 following treatment. nih.gov This suppression of cytokine production is a critical component of the anti-inflammatory and immunomodulatory effects of this compound.
Inhibition of Chemokine and Adhesion Molecule Expression
The recruitment of inflammatory cells to a site of injury or infection is a crucial step in the inflammatory response. This process is mediated by chemokines, which are a family of chemotactic cytokines, and adhesion molecules expressed on the surface of endothelial cells. This compound interferes with this process by downregulating the expression of both chemokines and adhesion molecules.
The activated glucocorticoid receptor can inhibit the transcription of genes encoding various chemokines, thereby reducing the chemotactic gradient that attracts leukocytes to the site of inflammation. Furthermore, this compound has been shown to suppress the expression of key adhesion molecules on endothelial cells, such as:
E-selectin (formerly ELAM-1): Mediates the initial tethering and rolling of leukocytes on the endothelium.
Intercellular Adhesion Molecule-1 (ICAM-1): Involved in the firm adhesion and transmigration of leukocytes across the endothelial barrier.
By reducing the expression of these molecules, this compound diminishes the ability of leukocytes to adhere to and migrate through the blood vessel wall, thereby limiting the infiltration of inflammatory cells into the surrounding tissue.
Nuclear Factor Kappa B (NF-κB) Pathway Interference
The transcription factor Nuclear Factor Kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous genes involved in inflammation and immunity. A key mechanism of action for this compound is its interference with the NF-κB signaling pathway.
Promotion of IκB Production and NF-κB Nuclear Translocation Inhibition
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB (inhibitor of κB). Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes.
This compound interferes with this process in two main ways:
Increased IκBα Synthesis: The activated glucocorticoid receptor can bind to GREs in the promoter region of the IκBα gene, leading to increased transcription and synthesis of the IκBα protein. This results in a larger pool of IκBα available to bind to and sequester NF-κB in the cytoplasm.
Direct Interaction with NF-κB: The activated glucocorticoid receptor can directly interact with the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.
Through these mechanisms, this compound effectively inhibits the nuclear translocation and transcriptional activity of NF-κB, leading to a broad suppression of inflammatory gene expression. Research on hydrocortisone has shown its ability to inhibit the lipopolysaccharide (LPS)-induced nuclear translocation of NF-κB1. nih.govnih.gov
Table 2: Effects of this compound on the NF-κB Pathway
| Component | Function in NF-κB Pathway | Effect of this compound |
|---|---|---|
| NF-κB | Transcription factor for pro-inflammatory genes | Nuclear translocation and activity are inhibited |
| IκB | Sequesters NF-κB in the cytoplasm | Synthesis is increased, leading to enhanced NF-κB sequestration |
| Pro-inflammatory Stimuli | Activate the NF-κB pathway | Downstream signaling is suppressed |
Immunomodulatory Actions
In addition to its anti-inflammatory effects, this compound possesses significant immunomodulatory properties. These actions are primarily due to its ability to suppress cell-mediated immunity. drugbank.com
This compound influences the function of various immune cells, including T lymphocytes and macrophages. It can inhibit the proliferation of T cells by reducing the production of interleukin-2 (B1167480) (IL-2), a key cytokine for T cell growth and differentiation. drugbank.com Furthermore, it can impair the antigen-presenting capacity of macrophages and dendritic cells.
Suppression of Immune Cell Activity and Proliferation
This compound significantly curtails the activity and proliferation of key immune cells, thereby mitigating the inflammatory response. This immunosuppressive action is a cornerstone of its clinical efficacy.
This compound decreases the activity and proliferation of T lymphocytes and macrophages. patsnap.com As a member of the glucocorticoid class, its mechanism involves the inhibition of genes that code for crucial cytokines such as Interleukin-1 (IL-1), IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-alpha). drugbank.com The suppression of IL-2, in particular, is critical as it limits the proliferation of T cells. drugbank.com This reduction in cytokine production effectively dampens the cell-mediated immune response. drugbank.com
Furthermore, glucocorticoids also suppress humoral immunity by causing B cells to express lower amounts of IL-2 and its receptors, which diminishes B cell clonal expansion and subsequent antibody synthesis. drugbank.com In macrophages, hydrocortisone can render them unresponsive to activating signals from lymphokines, thereby compromising their antimicrobial activity.
A key aspect of the immunosuppressive effect of this compound is its ability to impair the function of antigen-presenting cells (APCs), most notably dendritic cells. patsnap.com By hindering the antigen-presenting capacity of these cells, this compound leads to a downstream reduction in the activation of T lymphocytes. patsnap.com Glucocorticoids, in general, are known to repress the maturation, differentiation, and proliferation of dendritic cells and macrophages. This interference with APC function is a critical mechanism for downregulating the adaptive immune response.
Induction of Leukocyte Apoptosis
This compound, like other glucocorticoids, can induce programmed cell death, or apoptosis, in leukocytes. This mechanism contributes to the resolution of inflammation by eliminating activated immune cells from the affected tissue. The precise signaling pathways for glucocorticoid-mediated apoptosis are complex and not fully elucidated. nih.gov
Evidence suggests that glucocorticoids may induce apoptosis through two main pathways: the activation of death-inducing genes or the repression of transcription factors that are essential for the transcription of growth and survival genes. nih.gov The effect of hydrocortisone on programmed cell death can be nuanced; for instance, studies on the related compound hydrocortisone have shown that acute exposure can promote pyroptosis, a pro-inflammatory form of programmed cell death, while chronic exposure may alleviate it. nih.gov
| Cell Type | Effect of Glucocorticoids | Potential Mechanism |
|---|---|---|
| Hematological Cells (e.g., Leukocytes) | Induction of Apoptosis | Activation of death-inducing genes or repression of survival genes. |
Microvascular Effects
This compound exerts significant effects on the microvasculature, leading to reduced inflammation and swelling. These effects are primarily mediated through vasoconstriction and the inhibition of vasodilatory substances.
A prominent action of this compound is its ability to induce vasoconstriction in the skin's microvasculature. patsnap.com This narrowing of the blood vessels reduces blood flow to the inflamed area, which in turn decreases erythema (redness) and edema (swelling). patsnap.com Studies have demonstrated that topical application of glucocorticoids can be assessed through a vasoconstriction assay, where the degree of skin blanching indicates the potency of the corticosteroid. nih.gov This vasoconstrictive effect, coupled with a reduction in vascular permeability, helps to limit the extravasation of fluid and inflammatory cells into the surrounding tissue.
This compound also mitigates inflammation by inhibiting the production of potent vasodilatory substances, such as nitric oxide and prostaglandins. nih.govnih.govnih.gov Prostaglandins are lipid compounds that play a crucial role in inflammation and vasodilation. wikipedia.org Glucocorticoids, including hydrocortisone, inhibit the biosynthesis of prostaglandins by inducing the synthesis of a protein called lipocortin-1 (also known as annexin-1). drugbank.compatsnap.com Lipocortin-1, in turn, inhibits the enzyme phospholipase A2, which is responsible for releasing arachidonic acid, the precursor molecule for prostaglandin (B15479496) synthesis. drugbank.compatsnap.com By blocking this pathway, this compound effectively reduces the production of these pro-inflammatory and vasodilatory mediators.
Furthermore, research indicates that glucocorticoids can inhibit the production of nitric oxide, another key molecule involved in vasodilation and the inflammatory process. nih.gov Studies have shown that hydrocortisone can act as a potent inhibitor of microglial nitric oxide production. nih.gov
| Vasodilatory Substance | Effect of this compound | Mechanism of Inhibition |
|---|---|---|
| Prostaglandins | Inhibition of Synthesis | Induction of lipocortin-1 (annexin-1), which inhibits phospholipase A2. |
| Nitric Oxide | Inhibition of Production | Inhibition of nitric oxide synthase activity. |
Pharmacokinetic Research and Tissue Disposition of Hydrocortisone Aceponate
Dermal Penetration and Accumulation Mechanisms
The unique diester structure of hydrocortisone (B1673445) aceponate is fundamental to its behavior in the skin, promoting effective local concentration while limiting passage into the systemic circulation.
Hydrocortisone aceponate belongs to the diester class of glucocorticosteroids, a structural modification that renders it a highly lipophilic compound. defra.gov.ukeuropa.eu This esterification at both the C17 and C21 positions of the hydrocortisone molecule enhances its ability to penetrate the lipid-rich stratum corneum, the outermost layer of the skin. nih.govresearchgate.net The increased lipophilicity facilitates rapid absorption into the epidermis and dermis. virbac.comclinicalgate.com
Once within the skin, this lipophilic nature promotes accumulation and retention in the target tissue, allowing for potent local efficacy at low dosages. defra.gov.ukeuropa.eunih.gov This characteristic ensures that the drug remains concentrated at the site of inflammation, forming a local reservoir, rather than rapidly partitioning into the aqueous environment of the systemic circulation. nih.govnih.gov This targeted delivery is a key feature of newer generation "soft" corticosteroids designed for high local activity with reduced systemic impact. noahcompendium.co.ukplasticsurgerykey.com
A defining pharmacokinetic feature of this compound is its biotransformation within the skin. defra.gov.ukeuropa.eu After penetrating the stratum corneum, the diester molecule undergoes metabolic changes in the lower epidermis and dermis. virbac.com This intradermal transformation is responsible for the compound's potent therapeutic activity. defra.gov.uknoahcompendium.co.ukeuropa.eu
The initial diester, HCA, is metabolized into subsequent, weaker metabolites. virbac.com This process of being metabolized at the skin level into largely inactive moieties is a characteristic that helps mitigate local and systemic adverse effects. researchgate.netbvdsg.org.uknih.gov The metabolites are then quickly inactivated upon entering the bloodstream, contributing to the negligible systemic effects observed with the compound. virbac.com This targeted activation and subsequent deactivation pathway distinguishes HCA from traditional corticosteroids and contributes to its favorable benefit-risk profile. researchgate.net
Systemic Absorption and Bioavailability Studies
Research into the systemic effects of topically applied this compound has consistently demonstrated low bioavailability and minimal systemic exposure.
The systemic absorption of this compound following topical application is negligible. europa.euvirbac.comeuropa.eueuropa.eu Its high lipophilicity and intradermal metabolism result in low plasma availability. defra.gov.uknih.gov
Numerous studies, particularly in canine models of atopic dermatitis, support this finding. In one study, daily topical application at the recommended therapeutic dosage for 28 to 70 consecutive days resulted in no noticeable effect on systemic cortisol levels. defra.gov.ukeuropa.eu Another long-term study of up to 70 days also found minimal systemic absorption of the active compound. virbac.com Research in other laboratory animals, including rats and rabbits, has also shown that transdermal absorption of HCA is low. europa.eu This consistent finding across multiple research models underscores the compound's design for localized action with a high degree of systemic safety. cymitquimica.comvettimes.com
While this compound is designed for minimal systemic uptake, certain factors known to influence percutaneous absorption of topical corticosteroids in general must be considered. The integrity of the skin barrier is a primary determinant; inflammation and other disease processes can increase absorption. drugbank.comnih.gov
The use of occlusive dressings, which prevent evaporation and increase skin hydration, can dramatically enhance the penetration of corticosteroids. nih.govoladoctor.com Research suggests occlusion can increase absorption by as much as tenfold. researchgate.net Likewise, application over large surface areas increases the total amount of drug available for potential systemic uptake. nih.govbiomedicus.gr Interestingly, one study in rabbits found no significant difference in the plasma pharmacokinetics of HCA when applied to intact versus scarified (abraded) skin, suggesting its absorption profile may be robust even with a compromised skin barrier in that specific model. europa.eu
Table 1: Factors Influencing Systemic Absorption of Topical Corticosteroids
| Factor | Effect on Systemic Absorption | Supporting Research Finding |
|---|---|---|
| Skin Inflammation/Disease | Increases absorption | Impaired barrier function enhances percutaneous absorption. drugbank.comnih.gov |
| Occlusive Dressing | Significantly increases absorption | Can increase absorption by up to 10-fold. nih.govresearchgate.net |
| Large Application Area | Increases potential for absorption | Greater total drug amount applied increases risk of systemic exposure. nih.govoladoctor.com |
| Skin Condition (HCA-specific study) | No significant difference | A study in rabbits showed similar plasma pharmacokinetics on intact vs. scarified skin. europa.eu |
Comparative studies place this compound among the "soft steroids," which are characterized by a high therapeutic index—meaning a favorable balance of efficacy to adverse effects. Its chemical properties, specifically the diester structure, increase its potency to a moderate level, significantly greater than that of standard hydrocortisone. nih.gov
When compared with other corticosteroids, HCA demonstrates a superior safety profile regarding skin atrophy (thinning). A 6-week comparative trial involving healthy volunteers found that, unlike betamethasone-17-valerate, this compound and prednicarbate (B1678093) did not induce a significant reduction in skin thickness. researchgate.net This finding highlights the improved therapeutic index of non-fluorinated double esters like HCA. researchgate.net These compounds, including HCA, prednicarbate, and methylprednisolone (B1676475) aceponate, are noted for having the lowest capacity to induce skin atrophy while maintaining significant anti-inflammatory activity. clinicalgate.com
Table 2: Comparative Atrophogenicity of Topical Corticosteroids
| Compound | Class | Observed Effect on Skin Thickness (6-week study) | Reference |
|---|---|---|---|
| This compound | Non-fluorinated double ester | No significant reduction | researchgate.net |
| Prednicarbate | Non-fluorinated double ester | No significant reduction | researchgate.net |
| Betamethasone-17-valerate | Fluorinated ester | Marked epidermal-dermal thinning | researchgate.net |
Metabolic Pathways and Elimination Research
Following topical application, this compound penetrates the skin and is subject to metabolic processes both locally within the skin and systemically, primarily in the liver. The compound is eliminated from the body through pathways similar to those of its parent compound, hydrocortisone, which involves both renal and fecal excretion. Corticosteroids are predominantly metabolized in the liver and subsequently excreted by the kidneys. drugbank.comnih.gov A portion of topical corticosteroids and their metabolites are also excreted into the bile. drugbank.comnih.gov
Hepatic and Extrahepatic Metabolism Research
The primary site of systemic metabolism for corticosteroids, including this compound, is the liver. drugbank.comnih.gov The metabolic processes in the liver are extensive, involving key enzymatic pathways to transform the compound into more water-soluble forms for excretion.
Research indicates that the metabolism of this compound is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. drugbank.com This enzymatic pathway is responsible for a significant portion of the biotransformation of many xenobiotics, including steroid hormones.
While the liver is the main site of metabolism, there is evidence of extrahepatic metabolism occurring within the skin itself. For topically applied diester glucocorticoids like this compound, biotransformation can be initiated within the skin structures. This local metabolism is a key aspect of its therapeutic action, contributing to its high local efficacy with reduced systemic effects. In a study on canine atopic dermatitis, it was noted that the esterification of hydrocortisone to this compound enhances its accumulation in the epidermis and dermis, limiting its entry into the systemic circulation. nih.gov
Due to a lack of specific studies on the complete metabolic profile of this compound, research on its parent compound, hydrocortisone, provides valuable insights. An in vitro study utilizing a three-dimensional human liver bioreactor identified the major metabolic pathways for hydrocortisone. This research demonstrated that hydrocortisone undergoes both Phase I and Phase II metabolism. nih.gov
The primary Phase I metabolites identified were:
Tetrahydrocortisone
Dihydrocortisol nih.gov
The major Phase II metabolites were found to be glucuronide conjugates:
Tetrahydrocortisol glucuronide
Tetrahydrocortisone glucuronide nih.gov
This study highlighted that a substantial portion of hydrocortisone metabolism proceeds via glucuronidation (Phase II), with a smaller fraction being converted to Phase I metabolites. nih.gov
Excretion Pathways and Metabolite Profiling Studies
The elimination of this compound and its metabolites from the body follows the established pathways for corticosteroids. The primary routes of excretion are through urine and feces. nih.gov The metabolites, having been rendered more water-soluble through hepatic and potentially extrahepatic metabolism, are efficiently cleared from the systemic circulation via the kidneys. Biliary excretion also contributes to the elimination of some metabolites. drugbank.comnih.gov
Detailed metabolite profiling studies specifically for this compound are not extensively available in the public domain. However, the metabolic fate of its core structure, hydrocortisone, has been characterized. The study using a perfused three-dimensional human liver bioreactor provided a quantitative look at the distribution of hydrocortisone metabolites. nih.gov
The following table summarizes the findings on the metabolite distribution of hydrocortisone from the aforementioned study:
| Metabolite Type | Specific Metabolites Identified | Percentage of Hydrocortisone Loss |
| Phase I | Tetrahydrocortisone, Dihydrocortisol | 8–10% |
| Phase II | Tetrahydrocortisol glucuronide, Tetrahydrocortisone glucuronide | 45–52% |
This data indicates that the majority of hydrocortisone that undergoes metabolism is converted into Phase II glucuronide conjugates, which are then readily excreted. nih.gov
Preclinical and Mechanistic in Vitro / in Vivo Research
In Vitro Pharmacological Profiling
Receptor Binding and Cell-Based Functional Assays
The anti-inflammatory effects of hydrocortisone (B1673445) aceponate are initiated by its binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor biorxiv.org. As a diester of hydrocortisone, hydrocortisone aceponate's binding characteristics are influenced by its molecular structure.
Studies on the structure-activity relationship of various steroids have shown that esterification at the C-17 and C-21 positions significantly impacts both lipophilicity and binding affinity for the GR. The binding affinity of a highly lipophilic 17α, 21-diester is generally found to be higher than that of the parent alcohol or the 21-ester, but lower than that of the 17α-ester alone nih.gov. This modulation of affinity is a key aspect of its design, intended to optimize its therapeutic index.
Upon binding, the ligand-receptor complex translocates to the nucleus, where it modulates gene expression biorxiv.org. This can occur through several mechanisms, including the direct binding to Glucocorticoid Response Elements (GREs) to activate the transcription of anti-inflammatory genes, or by tethering to other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes frontiersin.org. Functional cell-based assays, often using reporter genes, are employed to quantify the ability of a glucocorticoid to stimulate GR-mediated gene transcription nih.govnih.gov. While specific data for this compound in such functional assays are not detailed in the available literature, its efficacy in vivo confirms its ability to engage these pathways effectively after metabolic activation.
Inflammatory Mediator Production Assays in Cell Lines
A primary mechanism of glucocorticoids is the inhibition of the production of pro-inflammatory mediators. Hydrocortisone, the active metabolite of this compound, has been shown to exert its anti-inflammatory activity by negatively regulating the transcription of genes encoding for cytokines and other inflammatory molecules like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor (TNF) nih.gov.
In vitro models using various cell lines, such as macrophage-like cells, are critical for studying these effects. For instance, studies demonstrate that chronic exposure to hydrocortisone suppresses the entire pyroptosis machinery, an inflammatory form of cell death, and leads to a dose-dependent decrease in the release of IL-1β nih.gov. Furthermore, hydrocortisone has been shown to rapidly and significantly reduce IL-6 levels in models of severe inflammation nih.gov. These assays confirm the ability of the active metabolite of this compound to suppress the synthesis of key cytokines involved in orchestrating the inflammatory response.
Immune Cell Proliferation and Activation Studies
Glucocorticoids exert significant immunomodulatory effects by influencing the proliferation and activation of immune cells, particularly T-lymphocytes frontiersin.org. In vitro studies using the autologous mixed lymphocyte reaction (AMLR) have demonstrated that hydrocortisone inhibits the proliferative response of T cells nih.gov. This inhibition is achieved by rendering the IL-2 producing T cells unresponsive to IL-1 and unable to synthesize IL-2, a critical T-cell growth factor nih.gov.
Further studies have shown that the inhibition of T-lymphocyte proliferation by hydrocortisone is a stable phenomenon that may depend on the inhibitory effects on accessory cell function in addition to direct effects on T-cells nih.gov. Glucocorticoids are known to decrease the number of circulating T cells and can favor T cell apoptosis frontiersin.org. As this compound acts via its conversion to hydrocortisone, these mechanisms are central to its immunosuppressive and anti-inflammatory effects.
Studies on Contraction Responses in Isolated Tissues
The influence of glucocorticoids extends to non-immune cells, including smooth muscle cells. In vitro studies on cultured rat aortic smooth muscle cells have shown that glucocorticoids can regulate the expression of key enzymes, such as angiotensin-converting enzyme (ACE) nih.gov. Dexamethasone (B1670325) and hydrocortisone were found to increase ACE activity and mRNA levels in these cells nih.gov. While specific studies investigating the direct effects of this compound on contraction responses in isolated tissues are limited, the effects of its active metabolite on vascular smooth muscle components suggest a potential role in modulating vascular tone and response to injury.
In Vivo Animal Models of Inflammatory and Allergic Conditions
Dose-Dependent Anti-inflammatory Effects (e.g., Edema and Exudate Formation Models)
The anti-inflammatory potency of this compound has been confirmed in various in vivo animal models that mimic acute and chronic inflammatory skin conditions. The croton oil-induced ear edema model in mice is a standard and widely used assay to evaluate the efficacy of topical anti-inflammatory agents asianjpr.comnih.gov. Croton oil application induces an acute inflammatory response characterized by edema, which can be quantified by measuring the increase in ear thickness or weight koreascience.kr.
In this model, glucocorticoids like hydrocortisone have demonstrated significant, dose-dependent anti-inflammatory activity koreascience.kr. Studies specifically evaluating this compound would be expected to show potent edema inhibition. For example, similar topical agents have shown significant inhibition of edema in this model, demonstrating the utility of this assay for quantifying anti-inflammatory effects mdpi.com. The carrageenan-induced paw edema model is another common assay for screening anti-inflammatory drugs, where agents like dexamethasone dramatically attenuate both edema and associated hyperalgesia criver.comnih.govcreative-biolabs.com. The efficacy of this compound in these models underscores its potent anti-inflammatory properties in vivo.
Table 1: Anti-inflammatory Effect in Croton Oil-Induced Mouse Ear Edema
| Compound | Dose | Inhibition of Edema (%) | Source |
|---|---|---|---|
| Ethyl Acetate (B1210297) Extract of C. aconitifolius | 50 mg/kg | 49.41% | mdpi.com |
| Hydrocortisone | 2 mg/mouse | 26-88% | koreascience.kr |
Anti-allergic Efficacy in Specific Models (e.g., DNCB-induced Delayed Hypersensitivity)
Delayed hypersensitivity reactions, a form of cell-mediated immunity, are implicated in various inflammatory skin conditions. Although specific studies on dinitrochlorobenzene (DNCB)-induced delayed hypersensitivity with this compound are not extensively detailed in the available literature, the broader anti-inflammatory and anti-allergic properties of corticosteroids are well-established. These agents are known to suppress the immune responses that underpin delayed hypersensitivity.
Hypersensitivity reactions to corticosteroids themselves can be either immediate or delayed. Delayed reactions are more common, with a prevalence of 0.1-5%. These reactions can manifest as allergic contact dermatitis, particularly after topical application. The diagnosis of delayed hypersensitivity to corticosteroids can be challenging as the symptoms may mimic the underlying inflammatory skin disease being treated.
Dermatological Disease Models (e.g., Canine Atopic Dermatitis, Flea Allergy Dermatitis)
This compound has been evaluated in models of common canine dermatological diseases, demonstrating its efficacy in managing inflammatory and pruritic skin conditions.
Canine Atopic Dermatitis (CAD):
Canine atopic dermatitis is a prevalent, genetically predisposed inflammatory and pruritic skin disease in dogs. This compound has been shown to be effective in managing the clinical signs of CAD.
In a study involving 21 dogs with CAD, a 0.0584% this compound spray applied once daily for 14 days resulted in a significant decrease in disease severity. nih.govnih.govresearchgate.net Lesion scores, as measured by the Canine Atopic Dermatitis Extent and Severity Index (CADESI-03), and pruritus scores were significantly reduced. nih.govnih.govresearchgate.net Furthermore, the treatment led to a significant improvement in skin barrier function, as indicated by a reduction in transepidermal water loss nih.govnih.gov.
| Parameter | Baseline (Day 0) | After 14 Days of Treatment | p-value |
| Lesion Scores (CADESI-03) | Significantly Higher | Significantly Lower | < 0.0001 nih.govnih.govresearchgate.net |
| Pruritus Scores | Significantly Higher | Significantly Lower | < 0.0001 nih.govnih.govresearchgate.net |
| Transepidermal Water Loss | Significantly Higher | Significantly Lower | 0.0011 nih.govnih.gov |
This table summarizes the significant improvements observed in dogs with canine atopic dermatitis after 14 days of treatment with a 0.0584% this compound spray.
Flea Allergy Dermatitis (FAD):
Flea allergy dermatitis is an immunological disease in dogs caused by an allergic reaction to flea saliva. A controlled clinical study on beagles with experimentally induced FAD demonstrated the therapeutic efficacy of a topical spray containing this compound. The treatment was administered once daily for 7 days. dntb.gov.ua
Toxicological Research in Animal Models
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression Studies and Reversibility
The potential for corticosteroids to suppress the hypothalamic-pituitary-adrenal (HPA) axis is a key consideration in their toxicological assessment. Studies in animal models have investigated this effect with this compound.
In a study involving 12 dogs with atopic dermatitis, topical application of this compound at the recommended therapeutic dosage for 28 to 70 consecutive days showed no noticeable effect on systemic cortisol levels, suggesting minimal systemic absorption and HPA axis suppression. europa.eu
Research in rat models using oral hydrocortisone succinate (B1194679) has shown that glucocorticoid administration can lead to a significant decrease in pituitary ACTH content, suppression of plasma ACTH and corticosterone (B1669441) in response to acute stress, and adrenal atrophy. nih.gov However, these effects were found to be reversible, with the HPA axis response to acute stress recovering within three to five days after discontinuing the hydrocortisone. nih.gov A mouse model of glucocorticoid-induced HPA axis dysfunction using dexamethasone also demonstrated that the resulting adrenal atrophy and HPA axis dysfunction recovered within one week following treatment withdrawal. endocrine-abstracts.org
Skin Atrophy and Dermal Structural Integrity Investigations
A primary concern with the long-term topical use of corticosteroids is the potential for skin atrophy. The cutaneous tolerance of a 0.0584% this compound spray was evaluated in a study on healthy Beagle dogs. The spray was applied daily for 56 days. The results showed no significant changes in skin thickness (epidermis and dermis) over the trial period. jarvm.com Histopathological examination revealed no flattening of epidermal cells, reduction in the number of epidermal cell layers, or follicular atrophy. The dermal architecture also appeared unaffected by the treatment. jarvm.com
| Time Point | Median Skin Thickness (µm) [95% Confidence Interval] |
| Day 1 | 1386 [1050-1470] |
| Day 15 | 966 [840-1050] |
| Day 29 | 1050 [924-1134] |
| Day 43 | 1134 [1008-1260] |
| Day 57 | 1260 [1050-1344] |
This table presents the median skin thickness measurements in Beagle dogs during a 56-day study with daily topical application of 0.0584% this compound spray, indicating no significant changes over time. jarvm.com
Systemic Parameter Monitoring (e.g., Hematology, Biochemistry) in Long-Term Studies
Long-term studies in dogs have monitored systemic parameters to assess the safety of this compound. In a study where dogs were treated for up to 70 days, no significant changes to blood parameters, including hematology and biochemistry, were noted. virbac.com This indicates minimal systemic absorption of the active compound following topical administration. virbac.com
Reproductive and Developmental Toxicology Assessments
Reproductive and developmental toxicology studies are essential for evaluating the potential adverse effects of substances on reproduction and development. birthdefectsresearch.orgnih.govcriver.comvivotecnia.com These studies assess various endpoints, including fertility, embryofetal development, and postnatal development. birthdefectsresearch.orgvivotecnia.com
For this compound, it is stated that systemic absorption is negligible, making it unlikely for teratogenic, foetotoxic, or maternotoxic effects to occur at the recommended dosage in dogs. europa.eueuropa.eu The safety of the veterinary medicinal product has not been definitively established during pregnancy and lactation. europa.eu
Clinical Research and Efficacy Outcomes
Methodological Approaches in Clinical Trials
The clinical development and post-market evaluation of hydrocortisone (B1673445) aceponate have utilized diverse study designs to establish its efficacy. These range from highly controlled, blinded trials to studies that reflect real-world clinical practice.
Randomized controlled trials (RCTs) are a cornerstone in evaluating the efficacy of pharmacological treatments, and several have been conducted for hydrocortisone aceponate. nih.gov A key feature of these trials is the use of blinding to minimize bias. nih.gov In a double-blind, placebo-controlled trial investigating this compound spray for canine atopic dermatitis, dogs were randomly assigned to receive either the active treatment or a placebo spray. researchgate.netvirbac.com This design ensures that neither the investigators, the pet owners, nor the outcome assessors are aware of the treatment allocation, thereby preventing their expectations from influencing the results. nih.gov
Methodologies to establish and maintain blinding in such trials are critical. They often involve creating a placebo that is identical in appearance, texture, and packaging to the active treatment. nih.gov For instance, in a randomized, double-blinded, placebo-controlled trial combining this compound with another therapy, the placebo spray was designed to be indistinguishable from the active this compound spray. researchgate.net This approach ensures the integrity of the blinding throughout the study period. nih.gov
In contrast to blinded RCTs, open-label studies are conducted with both the investigator and the participant being aware of the treatment being administered. This design is often used in pilot studies or to gather data on long-term efficacy in a setting that more closely resembles routine clinical practice. nih.gov
An open-label, non-comparative study was undertaken to evaluate the efficacy of this compound 0.127% lipophilic cream in Indian patients with various steroid-responsive dermatoses. Patients were selected based on specific inclusion and exclusion criteria and were evaluated at the beginning and end of a 21-day treatment period. Similarly, an open-label pilot study assessed the efficacy of a 0.0584% this compound spray in cats with presumed allergic dermatitis, where clinical lesions and pruritus were evaluated every 14 days over a 56-day period. nih.gov These types of studies provide valuable insights into the compound's effectiveness in a broader patient population and under real-world conditions.
Efficacy Assessment Parameters
Objective scoring systems are crucial for the standardized assessment of skin lesions in clinical trials. The Canine Atopic Dermatitis Extent and Severity Index (CADESI) is a validated tool used extensively in veterinary dermatology to assess disease severity. nih.gov The third iteration, CADESI-03, evaluates four clinical signs (erythema, pruritus, excoriation, and self-induced alopecia) across multiple body sites. nih.gov
In a randomized, double-blind, placebo-controlled trial, treatment with this compound spray resulted in a significant decrease in CADESI-03 scores compared to placebo. virbac.com Another study also demonstrated a significant decrease in CADESI-03 lesion scores after 14 days of treatment. nih.gov The fourth iteration, CADESI-4, has also been used to show significant reductions in lesion scores following treatment. researchgate.net These scoring systems provide a reliable and reproducible method for quantifying the extent and severity of atopic dermatitis and the response to treatment.
| Study Design | Scoring System | Baseline Score (Mean) | Post-Treatment Score (Mean) | Percentage Reduction | Reference |
|---|---|---|---|---|---|
| Randomized, Double-Blind, Placebo-Controlled Trial | CADESI-03 | Not Specified | Not Specified | 61.4% (vs. 13.4% for placebo) | virbac.com |
| Open-Label Study | CADESI-03 | Not Specified | Significant Decrease (p < 0.0001) | Not Specified | nih.gov |
| Randomized, Double-Blinded, Placebo-Controlled Trial | CADESI-4 | Not Specified | Significant Reduction (p < 0.05) | 56.0% (vs. 30.5% for placebo) on Day 28 | researchgate.net |
| Open-Label Pilot Study (Feline) | FeDESI | 42.2 | 9.9 (at Day 56) | ~76.5% | nih.gov |
The integrity of the skin barrier is often compromised in inflammatory skin diseases like atopic dermatitis, leading to increased Transepidermal Water Loss (TEWL). nih.govjddonline.com TEWL is a non-invasive measurement of the rate of water vapor diffusing through the epidermis into the atmosphere, and it serves as a key biomarker for skin barrier function. nih.govmdpi.com Elevated TEWL indicates a disturbed barrier. nih.gov
Studies have shown that active dermatitis is associated with elevated TEWL. nih.gov Treatment with this compound has been demonstrated to improve skin barrier function, as evidenced by a significant reduction in TEWL compared to baseline measurements. nih.gov This improvement in skin barrier function correlates with the clinical improvement observed in treated lesions, suggesting that TEWL can be a valuable objective parameter for assessing treatment efficacy. nih.govnih.gov
| Study Population | Measurement | Finding | Significance | Reference |
|---|---|---|---|---|
| Dogs with Atopic Dermatitis | TEWL | Significantly reduced compared to baseline after 14 days of HCA treatment. | Indicates improvement in skin barrier function. (p = 0.0011) | nih.gov |
| Humans with Atopic Dermatitis | TEWL & Hydrocortisone Absorption | A significant decline in TEWL was observed 4-6 days after starting treatment. | Rapid improvement in skin barrier function correlates with clinical improvement. | nih.gov |
In an open-label study of this compound cream, a Physician's Global Evaluation of therapy was used to classify outcomes. The results showed that a high percentage of patients had their lesions cleared (22.10%) or experienced an excellent result (53.91%). These global assessments are considered clinically meaningful measures of treatment success and are often required by regulatory authorities as a primary or secondary endpoint in clinical trials. nih.govnih.gov
| Response Category | Percentage of Patients (n=371) | Description | Reference |
|---|---|---|---|
| Clear | 22.10% | No signs or symptoms. | |
| Excellent (Marked Improvement) | 53.91% | 75% or more improvement. | |
| Good (Definite Improvement) | 19.41% | 50-74% improvement. | |
| Fair (Minimal Improvement) | 4.04% | 25-49% improvement. | |
| No Change | 0.54% | Less than 25% improvement. |
Efficacy in Specific Dermatological Conditions
Atopic Dermatitis (Human and Canine)
This compound has been evaluated for its efficacy in managing atopic dermatitis (AD) in both human and canine populations. While its use in humans falls under the broader category of steroid-responsive dermatoses, extensive clinical trial data is available for its application in canine atopic dermatitis.
In a randomized, double-blind, placebo-controlled trial involving dogs with AD, a 0.0584% this compound (HCA) spray demonstrated significant efficacy over 28 days. nih.govvirbac.com The HCA-treated group showed a marked reduction in both skin lesion scores and pruritus compared to the placebo group. nih.govvirbac.com By day 28, a significantly greater number of dogs treated with HCA achieved at least a 50% reduction in their lesion and pruritus scores. nih.govvirbac.com
| Efficacy Outcome (Day 28) | This compound (0.0584%) | Placebo | Statistical Significance |
| Mean Reduction in CADESI-03 Score | -61.4% | -13.4% | P = 0.0069 |
| Mean Reduction in Pruritus (VAS) Score | -38.8% | +57.6% | P = 0.0015 |
| Dogs with ≥50% CADESI-03 Reduction | 11 of 15 | 3 of 13 | P = 0.02 |
| Dogs with ≥50% Pruritus Reduction | 7 of 15 | 1 of 13 | P = 0.04 |
Data sourced from a study on canine atopic dermatitis. nih.govvirbac.com CADESI-03 refers to the Canine Atopic Dermatitis Extent and Severity Index, version 3.
Another study compared the efficacy of the HCA spray to oral ciclosporin over 84 days in dogs with atopic dermatitis. semanticscholar.org The results indicated that both treatments were equally effective, with no significant difference in the reduction of CADESI-03 and pruritus scores between the two groups over the study period. semanticscholar.org
Furthermore, the efficacy of HCA spray in long-term proactive maintenance therapy for canine AD has been investigated. nih.goved.ac.uk In a placebo-controlled pilot study, dogs that achieved remission were treated twice weekly. The time to relapse was significantly longer in the group receiving this compound (median of 115 days) compared to the placebo group (median of 33 days). nih.goved.ac.uk These findings suggest that proactive long-term therapy with HCA spray is an effective strategy for managing canine atopic dermatitis. nih.gov
Steroid-Responsive Dermatoses
This compound is recognized for its efficacy in treating a variety of steroid-responsive dermatoses in humans, which include conditions such as eczema and psoriasis. nih.govdrugbank.comnih.gov A study involving 415 Indian patients evaluated a 0.127% this compound lipophilic cream for various steroid-responsive skin conditions. nih.gov The study assessed improvements in signs and symptoms such as erythema, pruritus, and scaling over a 21-day period.
The efficacy was measured using a Physician's Global Evaluation of therapy and by tracking the change in the mean clinical severity score. The results showed a significant improvement, with the vast majority of patients experiencing positive outcomes. The mean clinical severity score saw a substantial decrease from baseline to the end of the treatment period.
| Physician's Global Evaluation of Therapy | Percentage of Patients (n=371) |
| Lesions Cleared | 22.10% |
| Excellent Result | 53.91% |
| Good Result | 19.41% |
| Fair Response | 4.04% |
| No Change | 0.54% |
Data from a study on this compound 0.127% cream in steroid-responsive dermatoses.
Clinical Severity Score Improvement
Mean Score on Day 0: 8.94
Mean Score on Day 21: 1.69
Percentage Improvement: 81.72%
This study concluded that this compound lipophilic cream is an effective therapeutic agent for various steroid-responsive dermatoses. nih.gov
Pyotraumatic Dermatitis in Canines
Pyotraumatic dermatitis, commonly known as "hot spots" or acute moist dermatitis, is a skin condition in dogs characterized by localized, inflamed, and often painful lesions that arise rapidly. vettimes.comveterinary-practice.com this compound, in a spray formulation, is considered an effective topical glucocorticoid for the management of this condition. veterinary-practice.com
The underlying cause of pyotraumatic dermatitis is often self-trauma initiated by pruritus or pain. vettimes.com The lesions frequently exhibit surface bacterial colonization, typically with Staphylococcus pseudintermedius, but they are not considered true skin infections like pyotraumatic folliculitis. vettimes.com The anti-inflammatory properties of this compound help to reduce the inflammation and pruritus, which in turn helps to break the cycle of itching and scratching that exacerbates the lesion. vettimes.comveterinary-practice.com Topical corticosteroids like this compound are often used to manage these lesions effectively. vettimes.com
Otitis Externa in Canines (as part of combination therapies)
This compound has proven effective in the management of otitis externa in dogs, particularly the erythemato-ceruminous form often associated with allergic skin disease. virbac.comnih.gov Its efficacy has been demonstrated both as a standalone anti-inflammatory agent and as a component of combination therapies.
A study compared an ear spray containing only this compound (HCA) to a control product containing a combination of prednisolone, miconazole (B906), and polymyxin (B74138) B. virbac.comnih.gov The trial found that the HCA-only spray was non-inferior to the combination product for treating erythemato-ceruminous otitis externa (ECOE) associated with bacterial and/or yeast overgrowth. virbac.comnih.gov Clinical parameters, including pruritus, decreased rapidly and similarly in both groups. virbac.comnih.gov
| Efficacy of HCA-Only Ear Spray in Canine ECOE | Day 7 | Day 14 | Day 28 |
| Pruritus Score Reduction | -69% | -82% | N/A |
| Treatment Success Rate | N/A | >90% (Good-to-Excellent Response) | 93.5% |
Data sourced from a study comparing HCA spray to a combination product. virbac.comnih.gov
In another study, the efficacy of a combination otic product containing this compound, gentamicin (B1671437) (an antibiotic), and miconazole (an antifungal) was evaluated in dogs with otitis externa. koreascience.kr The treatment resulted in a significant reduction of the global clinical score, which encompassed both clinical signs and cytological scores of infectious agents. koreascience.kr
Global Clinical Score Reduction with HCA Combination Therapy
After 5 Days of Treatment: 76.0% reduction from baseline. koreascience.kr
After 10 Days of Treatment: 82.2% reduction from baseline. koreascience.kr
These studies indicate that the anti-inflammatory action of this compound is a key component in the successful treatment of canine otitis externa.
Autoimmune Skin Diseases (e.g., Feline Pemphigus Foliaceus)
Pemphigus foliaceus (PF) is the most commonly reported autoimmune skin disease in cats, typically presenting with crusted skin lesions. nih.govwtm.at Traditionally, treatment involves systemic immunosuppressive drugs like oral glucocorticoids. nih.govnih.gov However, there is a growing body of evidence supporting the efficacy of topical this compound as an effective treatment, potentially reducing the need for systemic therapies. nih.govwtm.atnih.govresearchgate.net
Several case reports have documented the successful management of feline PF using topical this compound. In one case, the application of this compound spray led to the successful control of PF symptoms for nearly a year. wtm.at Another report described the successful management of a cat with a combination of topical this compound and oral pentoxifylline. nih.govnih.gov This approach resulted in the complete resolution of crusted lesions and pruritus. nih.gov The owner in this case noted that if an application of the this compound was missed, the crusts would relapse immediately, highlighting its direct therapeutic effect. nih.gov The use of topical this compound in these cases represents an alternative therapeutic approach that may avoid the side effects associated with high-dose systemic corticosteroids. nih.govwtm.at
Comparative Efficacy Studies
This compound (HCA) has been evaluated in various clinical settings to determine its efficacy relative to other established treatments for inflammatory skin conditions, particularly in the context of canine atopic dermatitis. These studies provide crucial insights into its therapeutic standing.
Comparison with Other Topical Corticosteroids
This compound is a non-halogenated diester glucocorticoid, a molecular structure that enhances its lipophilicity and allows it to accumulate in the skin, leading to potent local anti-inflammatory activity with minimal systemic absorption. drugs.comdefra.gov.uknih.gov This chemical property increases its potency to a moderate level, distinguishing it from standard hydrocortisone. nih.gov
While direct, data-rich, head-to-head comparative trials between this compound and other specific topical corticosteroids in veterinary dermatology are not extensively detailed in publicly available research, its efficacy can be contextualized by examining studies on similar compounds. For instance, methylprednisolone (B1676475) aceponate (MPA), another non-halogenated diester, has demonstrated comparable efficacy to other potent corticosteroids. Studies in human dermatology have shown that MPA 0.1% is as effective as betamethasone (B1666872) valerate (B167501) 0.1% and hydrocortisone butyrate (B1204436) 0.1%. researchgate.net In these trials, approximately 90% of patients with eczema experienced marked improvement or complete remission after 3 to 4 weeks of therapy. researchgate.net This suggests that potent, non-halogenated diesters like HCA offer significant therapeutic benefits comparable to older, potent corticosteroid formulations.
The efficacy of potent steroids like betamethasone valerate has been shown to be superior to mild steroids like standard hydrocortisone, with a more rapid onset of action in managing inflammatory conditions such as acute radiation dermatitis. jpad.com.pk Given that HCA possesses a higher potency than standard hydrocortisone, it is positioned as an effective option for managing inflammatory and pruritic dermatoses. defra.gov.uknih.gov
Comparison with Systemic Immunosuppressants (e.g., Ciclosporin)
A significant area of clinical research has been the comparison of topical this compound with systemic immunosuppressants like ciclosporin for the management of canine atopic dermatitis. A single-blind, randomized, controlled trial directly compared the efficacy of a 0.0584% HCA spray with oral ciclosporin over an 84-day period.
The study found no significant difference in the reduction of lesion scores (Canine Atopic Dermatitis Extent and Severity Index, CADESI-03) or pruritus scores between the two treatment groups at any point during the trial. researchgate.netnih.govvcahospitals.com Both treatments proved to be equally effective in managing the clinical signs of atopic dermatitis. researchgate.netnih.gov The proportion of dogs achieving a 50% or greater reduction in lesion and pruritus scores was similar for both HCA and ciclosporin at days 28, 56, and 84. nih.govvcahospitals.com These findings indicate that topical this compound spray is a viable alternative to systemic ciclosporin, offering comparable efficacy in the management of canine atopic dermatitis over a 12-week period. nih.gov
| Time Point | Metric | This compound (HCA) Group | Ciclosporin Group | P-value |
|---|---|---|---|---|
| Day 28 | ≥50% CADESI-03 Reduction | 58.3% | 57.1% | 0.76 |
| ≥50% Pruritus Score Reduction | 33.3% | 38.1% | 1.0 | |
| Day 56 | ≥50% CADESI-03 Reduction | 70.8% | 81.0% | 1.0 |
| ≥50% Pruritus Score Reduction | 62.5% | 57.1% | 1.0 | |
| Day 84 | ≥50% CADESI-03 Reduction | 75.0% | 85.7% | 0.72 |
| ≥50% Pruritus Score Reduction | 65.2% | 57.1% | 0.76 |
Onset of Action and Duration of Effect Analysis
The onset of action for this compound spray is relatively rapid, providing relief of both inflammation and pruritus. defra.gov.uk Clinical studies in dogs with atopic dermatitis have demonstrated that a significant improvement in lesion scores (CADESI-03) and pruritus can be observed after 14 days of treatment. nih.govvirbac.com Some studies report significant reductions in these scores as early as day 7. nih.gov One placebo-controlled trial noted that while a significant difference in CADESI-03 scores compared to placebo was not reached by day 14 (P=0.05), it was clearly significant by day 28 (P=0.0069). virbac.com
The duration of effect is influenced by HCA's diester structure, which allows it to be retained in the skin, creating a local reservoir of the active substance. This property supports a sustained therapeutic effect, which is crucial for managing chronic inflammatory conditions. This sustained action is a key rationale for its use in long-term, intermittent maintenance protocols designed to prevent disease relapse. royalcanin.com The effectiveness of twice-weekly application in preventing flares further underscores its lasting local activity. nih.gov
Long-Term Efficacy and Relapse Prevention Research
The management of chronic, relapsing conditions like canine atopic dermatitis (CAD) requires strategies that not only control acute flares but also prevent their recurrence. Proactive, long-term therapy with this compound has been investigated for this purpose.
A key pilot study, which was randomized, placebo-controlled, and double-blinded, evaluated the efficacy of a proactive maintenance regimen with 0.0584% HCA spray. defra.gov.ukracgp.org.au Dogs with atopic dermatitis were first treated to remission and then randomly assigned to receive either HCA spray or a placebo spray on two consecutive days each week. The study demonstrated that proactive HCA therapy was highly effective in preventing relapses. The median time to relapse was significantly longer in the group receiving this compound (115 days) compared to the placebo group (33 days). defra.gov.ukracgp.org.au
Similarly, a retrospective study evaluated the long-term efficacy of HCA in managing non-infectious chronic or recurrent otitis externa in dogs. Following a reactive phase to control initial inflammation, a proactive phase with intermittent HCA application was initiated. Over a mean follow-up period of 202.6 days, recurrence of otitis was prevented in 79.1% of the treated ears. jarvm.com This research highlights the utility of this compound not just for acute treatment but as an effective and well-tolerated option for long-term maintenance therapy to prevent the recurrence of chronic inflammatory skin and ear conditions. racgp.org.aujarvm.com
| Study Focus | Treatment Group | Outcome Metric | Result | P-value |
|---|---|---|---|---|
| Canine Atopic Dermatitis Relapse Prevention | This compound (HCA) | Median Time to Relapse | 115 days | <0.0001 |
| Placebo | Median Time to Relapse | 33 days | ||
| Chronic/Recurrent Otitis Externa | This compound (HCA) | Recurrence Prevention Rate | 79.1% of ears had no recurrence | N/A |
Research on Safety Profile and Tolerability
Local Cutaneous Tolerability Studies
The local effects of hydrocortisone (B1673445) aceponate on the skin have been a key area of research to ascertain its safety for topical application.
Topical corticosteroid use is often associated with adverse effects such as skin thinning (atrophy), stretch marks (striae), and the appearance of small, widened blood vessels on the skin (telangiectasia) wikipedia.org. These effects are a result of the anti-proliferative and anti-inflammatory mechanisms of corticosteroids, which can inhibit collagen synthesis and affect the integrity of the skin's dermal structure wikipedia.org.
In a study involving the application of a 0.0584% hydrocortisone aceponate spray on dogs for up to 70 days, there was no clinical evidence of cutaneous atrophy virbac.com. While this study was conducted on animals, it provides an indication of the compound's local safety profile. Research on other weak corticosteroids has also aimed to quantify their atrophogenic potential. For instance, a double-blind study comparing different weak corticosteroids in human volunteers measured skin thickness using a radiographic technique. The results showed that significant skin thinning was observed in a small number of subjects with certain formulations, highlighting the variability in atrophogenic potential among different corticosteroids nih.gov.
Striae, or stretch marks, are a form of dermal scarring that can be associated with prolonged use of corticosteroids, which can impair fibroblast function and reduce collagen synthesis nih.gov. While specific studies on this compound and striae formation are limited, the general mechanism of corticosteroid-induced striae involves structural alterations of dermal collagen and elastic tissue nih.gov.
The potential for a topical product to cause skin irritation or allergic contact dermatitis (sensitization) is a critical aspect of its safety assessment. Methodologies such as patch testing are employed to evaluate these reactions. In patch testing, a small amount of the substance is applied to the skin under occlusion to observe for any adverse reactions contactderm.orgnih.gov.
| Score | Description of Reaction |
|---|---|
| 0 | No evidence of any effect |
| +/- | Minimal, faint, uniform or spotty erythema |
| 1+ | Definite erythema, with some infiltration |
| 2+ | Erythema with papules |
| 3+ | Erythema with vesicles |
Systemic Safety Evaluation in Clinical and Preclinical Contexts
Beyond local skin reactions, the systemic absorption of topical corticosteroids and their subsequent effects on the body are important safety considerations.
The hypothalamic-pituitary-adrenal (HPA) axis is a complex set of interactions between the hypothalamus, the pituitary gland, and the adrenal glands that regulates many bodily processes, including the stress response and metabolism. Exogenous glucocorticoids can suppress this axis, leading to a decrease in the body's natural cortisol production nih.govendocrine-abstracts.orgijced.orgnih.gov. The degree of suppression is dependent on the potency of the corticosteroid, the dose, and the duration of treatment endocrine-abstracts.orgmdpi.com.
Hydrocortisone and cortisone (B1669442) acetate (B1210297) are considered to be among the least suppressive agents affecting the HPA axis mdpi.com. The systemic absorption of this compound is reported to be negligible, which suggests a low likelihood of HPA axis suppression at recommended dosages virbac.comeuropa.eu. In a study involving dogs treated with a 0.0584% this compound spray, no significant changes to adrenal function were observed, further indicating minimal systemic absorption and effect on the HPA axis virbac.com.
To assess the systemic safety of a topical corticosteroid, clinical studies often include the monitoring of various blood parameters. In a double-blind study on the effects of a 1% hydrocortisone conditioner in dogs, hematological and biochemical analyses were performed at multiple intervals. The study found that while there were some statistically significant minor changes in certain parameters, the mean values for all blood and serum parameters remained within the normal limits throughout the study nih.gov. Another study in dogs using a this compound spray also reported no significant changes in blood parameters virbac.com. These findings from animal studies suggest a favorable systemic safety profile for topically applied this compound.
| Parameter Category | Observation | Reference |
|---|---|---|
| Hematology | No significant abnormalities noted. Most values within normal ranges. | virbac.com |
| Biochemistry | No significant abnormalities noted. Most values within normal ranges. | virbac.com |
| Post-ACTH Cortisol Levels | Statistically significant lower levels in the treated group, but mean values remained within reference ranges. | nih.gov |
A known side effect of systemic corticosteroid use is an increase in blood glucose levels, which can lead to or worsen diabetes mellitus diabetes.co.uk. This occurs because glucocorticoids can increase insulin (B600854) resistance and stimulate gluconeogenesis diabetes.co.uknih.gov. Even topical application of corticosteroids can potentially lead to systemic absorption and affect glycemic control.
A study on diabetic patients using topical steroid eye drops, which included hydrocortisone acetate, observed an increase in both fasting blood glucose and HbA1c levels . Another study on the acute effects of intravenous hydrocortisone administration showed an initial attenuation of the rise in plasma glucose followed by an increase in first-phase insulin secretion researchgate.net. While these studies did not specifically use this compound, they highlight the potential for hydrocortisone and its derivatives to impact glucose metabolism. The negligible systemic absorption of this compound suggests a lower risk of such effects compared to systemically administered or more readily absorbed topical corticosteroids virbac.comeuropa.eu. However, caution is still advised, particularly with long-term use or application over large surface areas, especially in individuals with pre-existing diabetes or risk factors for hyperglycemia mayoclinic.orgalbertahealthservices.ca.
Benefit-Risk Ratio Assessments in Extended Treatment Protocols
The evaluation of the benefit-risk ratio is a critical component in determining the therapeutic utility of a topical glucocorticoid, especially in the context of long-term treatment. This assessment weighs the desired anti-inflammatory and antipruritic effects against potential adverse effects, such as skin atrophy. For this compound (HCA), a non-halogenated di-ester glucocorticoid, this ratio is considered favorable due to its targeted action and metabolism within the skin, which minimizes systemic absorption and local side effects. virbac.comresearchgate.net
In veterinary dermatology, where extended treatment for chronic conditions like atopic dermatitis is common, the benefit-risk ratio of HCA has been extensively studied. A randomized, double-blind, placebo-controlled trial assessing a 0.0584% HCA spray for canine atopic dermatitis found it to be safe and effective for up to 70 days. virbac.com The study noted no clinical evidence of cutaneous atrophy or significant changes in blood parameters or adrenal function, indicating minimal systemic absorption. virbac.com Another study evaluating the long-term cutaneous tolerance in dogs found no significant changes in skin thickness after 56 consecutive days of application.
A retrospective study on the use of HCA for chronic or recurrent otitis externa in dogs over a mean follow-up period of 202.6 days also highlighted its safety in extended use. nih.gov In this study, recurrence of otitis was not observed in 79.1% of treated ears, and importantly, no adverse effects were noted. nih.gov These findings underscore that HCA is an effective and safe option for long-term proactive management of chronic inflammatory skin and ear conditions. nih.govresearchgate.net
| Study Focus | Duration | Key Findings on Benefit | Key Findings on Risk (Adverse Effects) | Reference |
|---|---|---|---|---|
| Canine Atopic Dermatitis | Up to 70 days | Significant reduction in lesion scores (61.4%) and pruritus (38.8%). | No clinical evidence of cutaneous atrophy, secondary infection, or systemic effects. Well tolerated. | virbac.com |
| Cutaneous Tolerance in Healthy Dogs | 56 days | N/A (Tolerance Study) | No significant changes in epidermis and dermis thickness. | |
| Chronic/Recurrent Otitis Externa in Dogs | Mean 202.6 days | No recurrence in 79.1% of ears. Effective for long-term proactive management. | No adverse effects were noted. | nih.gov |
| Steroid Responsive Dermatoses in Humans | 21 days | Lesions cleared in 22.10% and excellent results in 53.91% of patients. | Mild local irritation in 0.54% of patients, which resolved without stopping therapy. | nih.govresearchgate.net |
Post-Marketing Surveillance and Adverse Event Reporting Analysis in Research
Post-marketing surveillance is the practice of monitoring the safety of a pharmaceutical drug after it has been released on the market. nih.gov It is a crucial part of pharmacovigilance, as it allows for the detection of rare or long-term adverse effects that may not have been apparent in pre-market clinical trials. nih.govnih.gov This surveillance relies heavily on systems of spontaneous reporting, where healthcare professionals and patients report suspected adverse drug reactions to regulatory authorities, such as the FDA's Adverse Event Reporting System (FAERS). nih.govfda.gov
While specific, large-scale post-marketing surveillance reports dedicated solely to this compound are not extensively detailed in published literature, the analysis of adverse events reported within clinical research provides valuable insight into its safety profile in a real-world context. Clinical studies consistently demonstrate that HCA is well-tolerated.
In a study involving 415 human patients with various steroid-responsive dermatoses, adverse events were minimal. researchgate.net The reported events included sedation (0.81%), dry mouth (0.27%), and abdominal pain (0.54%), which were suspected to be related to concomitant systemic therapies rather than the topical HCA. researchgate.net Only two patients (0.54%) experienced mild, local irritation that resolved on its own without requiring discontinuation of the treatment. researchgate.net
Similarly, research in veterinary medicine corroborates this high safety profile. In a trial on canine atopic dermatitis, adverse events in the HCA group were limited to self-resolving, short-term issues such as diarrhea in two dogs and pyrexia and vomiting in one dog, none of which were thought to be related to the treatment. virbac.com A 14-day study of an HCA-containing ear spray in healthy dogs found no adverse effects, no impact on body weight, and no ototoxic effects or hearing impairment. virbac.com
| Study Population | Number of Subjects | Reported Adverse Events | Attribution to this compound | Reference |
|---|---|---|---|---|
| Human Patients (Steroid Responsive Dermatoses) | 415 | Mild local irritation (0.54%), Sedation (0.81%), Dry mouth (0.27%), Abdominal pain (0.54%) | Only mild local irritation was potentially treatment-related. Systemic effects were suspected to be from concomitant medications. | researchgate.net |
| Dogs (Canine Atopic Dermatitis) | 21 (in HCA group) | Short-term, self-resolving diarrhea; pyrexia; vomiting. | Not thought to be related to treatment. | virbac.com |
| Dogs (Chronic/Recurrent Otitis Externa) | 63 | None | N/A | nih.gov |
| Healthy Dogs (Ear Spray Tolerance) | Not specified | None | N/A | virbac.com |
The collective data from these studies indicate a very good safety profile for this compound. The low incidence of adverse events, particularly the rarity of local skin reactions and the absence of systemic side effects even in long-term use, supports its favorable standing in clinical practice.
Drug Drug Interaction Research and Pharmacological Modulations
Pharmacokinetic Interaction Studies
Pharmacokinetic interactions involve the alteration of a drug's absorption, distribution, metabolism, or excretion by another agent. For hydrocortisone (B1673445) aceponate, the most significant interactions occur during its metabolic phase, primarily involving the cytochrome P450 enzyme system.
Influence of Cytochrome P450 Enzyme Inhibitors on Hydrocortisone Aceponate Metabolism
This compound is metabolized in the liver, and studies have shown that this process is influenced by substances that affect hepatic enzymes. Specifically, it is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. patsnap.com Consequently, co-administration with drugs that inhibit CYP3A4 can lead to a decrease in the metabolism of this compound. This inhibition results in increased plasma concentrations and a prolonged half-life of the corticosteroid, which could heighten its systemic effects. drugs.com
Medications known to inhibit cytochrome P450 enzymes, such as certain antifungal agents (e.g., ketoconazole) and antibiotics (e.g., erythromycin), may increase the serum levels of this compound. drugs.com This elevation in systemic concentration can potentially lead to an increased risk of systemic side effects.
The following table details the effects of various enzyme inhibitors on the metabolism and serum concentration of this compound.
| Interacting Drug | Reported Effect on this compound |
| Abametapir | Can increase the serum concentration. |
| Erythromycin | Can increase the serum concentration. |
| Fedratinib | Can increase the serum concentration. |
| Ivacaftor | Can increase the serum concentration. |
| Rilzabrutinib | The metabolism can be decreased. |
| Ritonavir | Can increase the serum concentration. |
| Stiripentol | The metabolism can be decreased. |
This table is generated based on data from DrugBank Online. youtube.com
Conversely, drugs that induce CYP3A4 activity, such as certain anticonvulsants, can enhance the clearance of hydrocortisone, leading to reduced systemic levels. patsnap.com
Effects of this compound on the Metabolism or Serum Concentrations of Co-administered Drugs
This compound can also influence the pharmacokinetics of other drugs. It has been observed to affect the metabolism and serum concentrations of various co-administered medications, potentially altering their efficacy and safety profiles. For instance, it can increase the metabolism of certain drugs, leading to lower serum levels and potentially reduced effectiveness. In other cases, it may decrease the serum concentration of other compounds through different mechanisms.
The table below provides a summary of these interactions.
| Co-administered Drug | Reported Effect Caused by this compound |
| Avanafil | The serum concentration can be increased. |
| Capmatinib | The serum concentration can be decreased. |
| Clindamycin | The metabolism can be increased. |
| Clozapine | The serum concentration can be decreased. |
| Isoniazid | The serum concentration can be decreased. |
| Lemborexant | The serum concentration can be decreased. |
| Pioglitazone | The metabolism can be increased. |
| Ranolazine | The metabolism can be increased. |
| Rilpivirine | The serum concentration can be decreased. |
| Selpercatinib | The serum concentration can be decreased. |
This table is generated based on data from DrugBank Online. youtube.com
Pharmacodynamic Interaction Studies
Pharmacodynamic interactions occur when two drugs act on the same or related physiological systems, resulting in additive, synergistic, or antagonistic effects.
Amplification of Immunosuppressive Effects with Other Immunosuppressants
As a glucocorticoid, this compound possesses immunosuppressive properties. buffalo.edu When used concurrently with other immunosuppressive drugs, these effects can be amplified. drugs.com This potentiation can increase the patient's susceptibility to infections. drugs.com For example, co-administration with tacrolimus (B1663567) may enhance the immunosuppressive activities of this compound. Similarly, this compound may increase the immunosuppressive activities of cladribine. youtube.com This heightened immunosuppression requires careful monitoring for signs of infection.
Synergistic or Antagonistic Anti-inflammatory Effects
The interaction between corticosteroids and nonsteroidal anti-inflammatory drugs (NSAIDs) is of significant clinical interest. While both drug classes have potent anti-inflammatory effects, their combined use does not necessarily result in a beneficial synergistic effect on inflammation. Instead, research indicates that the concurrent use of corticosteroids and NSAIDs can significantly increase the potential for serious gastrointestinal toxicity, including inflammation, bleeding, ulceration, and perforation. youtube.com
Risk of Systemic Side Effects with Concurrent Corticosteroid Use
The concurrent use of this compound with other corticosteroids, whether administered topically or systemically, can amplify the risk of systemic side effects. drugs.com The additive effect of multiple corticosteroids increases the total systemic load, enhancing the likelihood of adverse events such as hypothalamic-pituitary-adrenal (HPA) axis suppression. drugs.com This condition is characterized by the body's reduced ability to produce its own cortisol, a critical stress hormone.
Future Research Directions and Translational Perspectives
Development of Novel Delivery Systems and Formulations
The development of innovative delivery systems for hydrocortisone (B1673445) aceponate is a key area of future research, aiming to improve its efficacy, safety, and patient compliance. Current research is exploring various advanced formulations to achieve controlled release and targeted delivery of the drug to the site of inflammation.
Novel formulations being investigated include:
Nanoparticles: These are solid colloidal particles that can encapsulate the drug, offering advantages such as enhanced skin penetration and sustained release. ijper.orgresearchgate.net
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based nanocarriers are particularly promising for topical delivery due to their biocompatibility and ability to enhance drug localization in the skin, potentially reducing systemic absorption. ijper.orgresearchgate.netijpsnonline.com A study on hydrocortisone acetate-loaded NLCs in a hydrogel formulation showed a sustained release pattern and suggested better properties for managing psoriasis compared to conventional ointments. researchgate.netijpsnonline.com
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic or lipophilic drugs, facilitating their transport across the skin barrier. ijper.orgresearchgate.net
Microspheres: These are polymeric particles that can provide controlled and prolonged drug release, potentially reducing the frequency of application. ijper.orgresearchgate.net
Hydrogels: Composite hydrogel systems are being explored for the sustained release of therapeutic agents like hydrocortisone acetate (B1210297). researchgate.net
Lipid-Polymer Hybrid Nanoparticles: These systems combine the advantages of both liposomes and polymer nanoparticles, offering a potential for controlled drug release and improved topical effectiveness. nih.gov
The primary goals for these novel delivery systems are to:
Maximize the concentration of hydrocortisone aceponate in the epidermis and dermis.
Minimize systemic absorption to reduce the risk of systemic side effects. patsnap.com
Improve the stability of the active ingredient.
Enhance patient acceptability and adherence through improved cosmetic properties.
| Delivery System | Key Features | Potential Advantages for this compound |
|---|---|---|
| Nanoparticles | Solid colloidal particles (1-100 nm) | Enhanced skin penetration, sustained release |
| Solid Lipid Nanoparticles (SLNs) / Nanostructured Lipid Carriers (NLCs) | Lipid-based nanocarriers | Improved drug localization in the skin, reduced systemic absorption, biocompatible |
| Liposomes | Vesicular structures with lipid bilayers | Encapsulation of both hydrophilic and lipophilic drugs, enhanced skin transport |
| Microspheres | Polymeric particles for controlled release | Prolonged drug release, reduced application frequency |
| Hydrogels | Three-dimensional polymer networks | Sustained release, potential for combination with other agents |
| Lipid-Polymer Hybrid Nanoparticles | Polymeric core with a phospholipid shell | Controlled drug release, enhanced topical effectiveness |
Biomarker Discovery for Treatment Response and Safety Monitoring
The identification of reliable biomarkers is crucial for predicting treatment response to this compound and for monitoring its safety, particularly with long-term use. Future research in this area will focus on discovering and validating biomarkers that can guide therapeutic decisions and minimize adverse effects.
Potential areas of biomarker research include:
Inflammatory Cytokines and Chemokines: Monitoring the levels of specific pro-inflammatory proteins in the skin or blood could serve as an indicator of treatment efficacy. For instance, studies on topical corticosteroids in atopic dermatitis have shown significant changes in skin and blood immune markers, such as interleukin (IL)-18, IL-8, IL-1α, and the chemokines CCL17 and CCL22, following treatment. nih.gov Research has also identified pro-inflammatory proteins that are suppressed by corticosteroids, which could serve as candidate biomarkers for anti-inflammatory efficacy. childrensnational.orgescholarship.org
Skin Barrier Proteins: Assessing the expression of proteins involved in skin barrier function, such as filaggrin, could help predict which patients are more likely to respond to treatment and monitor the restoration of the skin barrier.
Systemic Markers of HPA Axis Suppression: While topical application of this compound is designed to minimize systemic absorption, prolonged use, especially over large areas, can potentially affect the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov Identifying sensitive and specific biomarkers of HPA axis suppression, beyond traditional cortisol measurements, could allow for earlier detection of systemic effects.
MicroRNAs (miRNAs): These small non-coding RNA molecules play a role in regulating gene expression and have emerged as potential biomarkers for glucocorticoid action. One study identified miR-122-5p as a potential biomarker for monitoring the effects of glucocorticoids. news-medical.net
| Biomarker Category | Potential Biomarkers | Clinical Application |
|---|---|---|
| Inflammatory Markers | IL-1α, IL-8, IL-18, CCL17, CCL22 | Monitoring treatment response and inflammation reduction |
| Skin Barrier Proteins | Filaggrin and other structural proteins | Predicting treatment response and assessing skin barrier restoration |
| Systemic Safety Markers | Markers of HPA axis function | Early detection of systemic side effects |
| Genetic and Epigenetic Markers | MicroRNAs (e.g., miR-122-5p), genetic polymorphisms | Predicting individual response to treatment |
Pharmacogenomic and Personalized Medicine Approaches
The concept of personalized medicine, which involves tailoring medical treatment to the individual characteristics of each patient, is gaining traction in dermatology. nih.gov Pharmacogenomic research aims to identify genetic variations that influence an individual's response to drugs, including this compound.
Future research in this area will likely focus on:
Identifying Genetic Polymorphisms: Investigating single nucleotide polymorphisms (SNPs) in genes related to the glucocorticoid receptor, drug metabolism, and the inflammatory cascade could help predict a patient's sensitivity or resistance to this compound.
Stratifying Patient Populations: Based on their genetic makeup and biomarker profiles, patients could be stratified into subpopulations that are more likely to benefit from treatment with this compound, allowing for more targeted and effective therapy. nih.gov
Optimizing Treatment Regimens: A personalized approach could help in selecting the optimal potency and formulation of a topical corticosteroid for an individual patient, thereby maximizing efficacy and minimizing the risk of adverse effects. dermatologytimes.comclinicaloptions.com
Exploration of New Therapeutic Applications Beyond Dermatology
While this compound is primarily used for inflammatory skin conditions, its potent anti-inflammatory properties suggest potential for its use in other therapeutic areas. patsnap.comwww.nhs.uk
Future research could explore its application in:
Otic Formulations: this compound is already used in veterinary medicine for the treatment of otitis externa in dogs. wikipedia.orgnih.gov Further research could explore its efficacy and safety in human otic preparations for inflammatory conditions of the ear canal. A study on a this compound-containing ear spray for erythemato-ceruminous otitis externa in dogs showed it to be safe and effective. virbac.com
Ophthalmic Applications: Low-concentration formulations could be investigated for their potential in managing inflammatory conditions of the eye, although this would require rigorous safety and efficacy studies due to the sensitivity of ocular tissues.
Mucosal Inflammatory Conditions: The potential of this compound in treating inflammatory conditions of the oral or nasal mucosa could be another area of investigation.
Long-Term Observational Studies and Real-World Evidence Generation
While clinical trials provide valuable data on the efficacy and safety of this compound, long-term observational studies and the generation of real-world evidence are essential for understanding its performance in everyday clinical practice.
Future research should focus on:
Prospective and Retrospective Cohort Studies: These studies can provide insights into the long-term effectiveness and safety of this compound in diverse patient populations and under real-world conditions. A systematic review of long-term topical corticosteroid use in atopic dermatitis provided some reassuring data on safety for up to 5 years of intermittent use. nih.gov
Patient Registries: Establishing patient registries can help in collecting long-term data on treatment outcomes, adverse events, and patterns of use.
Comparative Effectiveness Research: Comparing the long-term outcomes of this compound with other topical corticosteroids and non-steroidal treatments can help in defining its place in the therapeutic armamentarium.
A retrospective study on the long-term efficacy of this compound for chronic otitis in dogs showed that it was an effective and safe option for managing non-infectious chronic or recurrent otitis externa. nih.gov
Mechanistic Studies on Glucocorticoid Resistance and Sensitivity
Understanding the molecular mechanisms underlying glucocorticoid resistance and sensitivity is crucial for optimizing therapy and overcoming treatment failure. nih.gov While glucocorticoids are highly effective anti-inflammatory agents, their efficacy can be limited by the development of resistance.
Future research in this area will likely involve:
Glucocorticoid Receptor (GR) Studies: Investigating the expression, structure, and function of the glucocorticoid receptor and its isoforms in different skin diseases and patient populations. nih.gov Molecular mechanisms of resistance can include reduced GR expression, altered ligand affinity, or impaired DNA binding. nih.gov
Signal Transduction Pathways: Elucidating the downstream signaling pathways that are modulated by this compound and how these pathways are altered in glucocorticoid-resistant individuals.
Role of Transcription Factors: Investigating the interplay between the glucocorticoid receptor and other transcription factors, such as NF-κB and AP-1, which are involved in the inflammatory response. nih.gov
By unraveling the complexities of glucocorticoid action, researchers hope to develop strategies to overcome resistance and enhance the therapeutic effects of this compound.
Q & A
Q. What validated analytical methods are recommended for quantifying Hydrocortisone aceponate in experimental formulations?
Methodological Answer :
- HPTLC (High-Performance Thin-Layer Chromatography) is a validated approach for simultaneous quantification, offering high sensitivity and specificity. Method validation should include parameters like linearity (10–100 ng/spot), precision (RSD < 2%), and recovery (98–102%) using standards such as hydrocortisone-17-butyrate as a reference .
- Chromatographic techniques (e.g., HPLC) with UV detection at 240 nm can also be employed, ensuring separation from excipients and degradation products. Ensure column compatibility with corticosteroids (e.g., C18 columns) and mobile phases like acetonitrile:water (70:30 v/v) .
Q. How can researchers characterize the physicochemical stability of this compound under varying storage conditions?
Methodological Answer :
- Conduct accelerated stability studies (40°C ± 2°C, 75% RH ± 5% for 6 months) to assess degradation kinetics. Monitor changes via HPLC for purity and DSC (Differential Scanning Calorimetry) for thermal behavior .
- Evaluate solubility in lipid-based matrices (e.g., propylene glycol) to predict formulation stability. Use Franz diffusion cells to assess permeation rates in ex vivo skin models .
Q. What in vitro models are suitable for initial screening of this compound’s anti-inflammatory efficacy?
Methodological Answer :
- Use primary human keratinocytes treated with TNF-α or IL-1β to simulate inflammation. Measure cytokine suppression (e.g., IL-6, IL-8) via qPCR or ELISA, comparing results to reference glucocorticoids like prednicarbate .
- 3D epidermal equivalents (e.g., EpiDerm™) provide a physiologically relevant model for assessing epidermal barrier repair and TEWL (transepidermal water loss) modulation .
Advanced Research Questions
Q. How can conflicting data on this compound’s atrophogenicity be resolved in preclinical studies?
Methodological Answer :
- Standardize skin thickness measurements using high-frequency ultrasound (20 MHz probes) with blinded assessors. Compare results across species (e.g., murine vs. porcine models) to account for interspecies variability in glucocorticoid receptor density .
- Meta-analysis of existing datasets : Apply statistical tools (e.g., random-effects models) to reconcile discrepancies. For example, reports no atrophy in human skin, while murine models may show thinning due to higher receptor sensitivity. Adjust for vehicle effects (e.g., ointment vs. cream bases) .
Q. What experimental designs are optimal for comparing this compound’s efficacy to fluorinated glucocorticoids in atopic dermatitis?
Methodological Answer :
- Randomized split-body trials : Apply this compound and a comparator (e.g., betamethasone valerate) on contralateral lesions. Use SCORAD (Severity Scoring of Atopic Dermatitis) and histopathology (e.g., eosinophil infiltration) as endpoints .
- Mechanistic studies : Employ RNA-seq to profile differentially expressed genes (e.g., FLG, LOR) in treated vs. untreated skin. Validate findings with Western blotting for filaggrin and loricrin .
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound’s ester modifications?
Methodological Answer :
- Molecular docking studies : Compare binding affinities of this compound and its metabolites (e.g., 21-acetate) to the glucocorticoid receptor (PDB ID: 1NHZ). Use software like AutoDock Vina to predict interactions with key residues (e.g., Asn564) .
- Synthetic analogs : Synthesize derivatives (e.g., 17-butyrate) and test transdermal flux using porcine skin. Corrogate results with logP values to assess lipophilicity-efficacy relationships .
Q. What frameworks (e.g., PICOT) are recommended for designing clinical trials on this compound in veterinary dermatology?
Methodological Answer :
- PICOT Template :
- P opulation: Dogs with moderate atopic dermatitis (CADESI-4 ≥ 30).
- I ntervention: Twice-weekly topical this compound (0.0584%).
- C omparison: Proactive tacrolimus (0.1%) vs. reactive therapy.
- O utcome: Time to relapse (days) and owner-reported pruritus scores.
- T ime: 12-week follow-up.
- Statistical power : Calculate sample size (e.g., n=30/group) using G*Power to detect a 30% reduction in relapse rates (α=0.05, β=0.2) .
Q. How should researchers address interspecies variability when translating this compound findings from animal models to humans?
Methodological Answer :
- Pharmacokinetic modeling : Use allometric scaling (e.g., ¾ power law) to adjust dosages between dogs and humans. Validate with microdialysis studies to measure dermal concentrations .
- Receptor profiling : Compare glucocorticoid receptor isoform expression (e.g., GR-α vs. GR-β) in target species via qPCR. Higher GR-β levels in humans may explain reduced systemic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
